molecular formula C18H19FN2OS B14190401 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one CAS No. 918145-60-5

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one

Cat. No.: B14190401
CAS No.: 918145-60-5
M. Wt: 330.4 g/mol
InChI Key: IZQRURBHRVAPIL-UHFFFAOYSA-N
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Description

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond. This specific compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst to form the 6-(2-fluorophenyl)pyridine intermediate. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to introduce the thiomorpholine ring and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thiomorpholine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2H)-Pyridinyl]Propyl}-8-Methyl-4(3H)-Quinazolinone
  • N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide

Uniqueness

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is unique due to its specific combination of a phenylpyridine core with a thiomorpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918145-60-5

Molecular Formula

C18H19FN2OS

Molecular Weight

330.4 g/mol

IUPAC Name

4-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]thiomorpholin-3-one

InChI

InChI=1S/C18H19FN2OS/c19-16-6-2-1-5-15(16)17-8-7-14(12-20-17)4-3-9-21-10-11-23-13-18(21)22/h1-2,5-8,12H,3-4,9-11,13H2

InChI Key

IZQRURBHRVAPIL-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=O)N1CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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